molecular formula C10H14O3 B213088 Camphoric anhydride CAS No. 76-32-4

Camphoric anhydride

Cat. No.: B213088
CAS No.: 76-32-4
M. Wt: 182.22 g/mol
InChI Key: VFZDNKRDYPTSTP-QUBYGPBYSA-N
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Description

Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. This compound has a distinctive smell and a spicy taste. It is primarily used in the preparation of other organic compounds, especially various types of camphor derivatives. It serves as an intermediate in the synthesis of camphor and can also be used as a catalyst, oxidizing agent, and reducing agent in organic synthesis reactions .

Chemical Reactions Analysis

Types of Reactions: Camphoric anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Aromatic amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Camphoric anhydride has several scientific research applications, including:

Comparison with Similar Compounds

    Camphoric Acid: Camphoric acid is a precursor to camphoric anhydride and shares similar chemical properties.

    Camphor: Camphor is a reduction product of this compound and has different applications, particularly in medicine and as a flavoring agent.

Uniqueness: this compound is unique due to its ability to act as both an oxidizing and reducing agent, as well as its role as an intermediate in the synthesis of various camphor derivatives. Its distinct chemical structure and reactivity make it valuable in multiple scientific and industrial applications .

Properties

CAS No.

76-32-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

VFZDNKRDYPTSTP-QUBYGPBYSA-N

SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O

Canonical SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C

Key on ui other cas no.

595-31-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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reactant
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CC12CCC(C(=O)OC1=O)C2(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphoric anhydride
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Camphoric anhydride
Reactant of Route 3
Camphoric anhydride
Reactant of Route 4
Camphoric anhydride
Reactant of Route 5
Camphoric anhydride
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Camphoric anhydride
Customer
Q & A

A: The molecular formula of camphoric anhydride is C10H14O3 and its molecular weight is 182.22 g/mol. []

A: this compound can be characterized using techniques like IR, 1H NMR, and 13C NMR. Key features include carbonyl stretching bands in the IR spectrum and characteristic chemical shifts for the different protons and carbons in the NMR spectra. [, ]

A: this compound is used as a high-permittivity additive in organic semiconductor films to improve exciton separation efficiency in organic solar cells by reducing the exciton binding energy. [] It is also used as a curing agent in epoxy resins, influencing the thermal and mechanical properties of the resulting thermosets. [, ]

A: this compound is used as a high-permittivity additive in organic bulk heterojunction photovoltaic devices. Its incorporation increases the film permittivity, reducing the charge transfer state energy and ultimately increasing the device's power conversion efficiency. []

A: this compound can be synthesized by oxidizing bornylene with KMnO4 in a mixture of acetic anhydride and water. [] It can also be obtained by the unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol. []

A: The reaction between this compound and primary amines exhibits regioselectivity, favoring the less hindered carbonyl group of the anhydride. Additionally, when chiral components are used, kinetic resolution can occur, allowing for stereoselective synthesis. []

A: Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations help analyze this compound's structure and conformational behavior in solution. These techniques, coupled with NMR spectroscopy, provide detailed insights into its structural characteristics. []

A: Early research on this compound focused on its synthesis and fundamental chemical reactions, such as its rate of hydration and its reaction with aromatic compounds in the context of Friedel-Crafts reactions. [, , , , , ] Later research explored its physical properties, including dielectric studies of its orientational disorder. [, ] More recently, the focus has shifted towards its applications in materials science, particularly its role in organic electronics and photovoltaics. [, , ]

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